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Compound of Interest

2-Chloro-5-methylphenyl 3-
Compound Name:

piperidinylmethyl ether
CAS No.: 883517-41-7
Cat. No.: B1318315

Get Quote

Technical Evaluation: 2-Chloro-5-methylphenyl
3-piperidinylmethyl Ether (CMPPE)
Executive Summary & Compound Profile

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether (CMPPE) is a functionalized aryl-
piperidine ether. Its structure features a lipophilic substituted phenyl ring linked via an ether
bridge to a piperidine ring. This "Aryl-Linker-Amine" motif is a privileged scaffold in medicinal
chemistry, serving as a template for non-selective monoamine reuptake inhibitors and sigma
receptor ligands.

o Chemical Name: 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether[1][2][3]
e CAS Number: 883517-41-7[2]

¢ Molecular Formula: C
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e Molecular Weight: 239.74 g/mol
e Core Pharmacophore: 3-(Aryloxymethyl)piperidine
Primary Applications:

o Medicinal Chemistry Building Block: Precursor for fused heterocycles (e.g., triazolo-
thiadiazoles).

o Pharmacological Probe: Investigation of steric bulk tolerance in the S1' subsite of the
Norepinephrine Transporter (NET).

e Sigma Receptor Ligand: The lipophilic cation structure suggests high affinity for

receptors.

Mechanism of Action & Structural Logic[2]
The Pharmacophore

CMPPE functions primarily through competitive inhibition of monoamine transporters. The
piperidine nitrogen (protonated at physiological pH) mimics the amino group of biogenic amines
(norepinephrine/serotonin), anchoring the molecule in the transporter's central binding site
(S1). The 2-chloro-5-methylphenyl moiety occupies the hydrophobic S2 pocket, providing
selectivity and potency.

o NET/SERT Inhibition: The 3-substituted piperidine geometry closely resembles the spatial
arrangement of Paroxetine (a 3-substituted piperidine derivative) and Nisoxetine.

e Sigma-1 Modulation: The distance between the basic nitrogen and the aromatic ring (approx.
3-5 A) is optimal for Sigma-1 receptor binding, implicating CMPPE as a potential chaperone
modulator.

Pathway Visualization
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The following diagram illustrates the interaction of CMPPE within the synaptic cleft, highlighting
its dual potential as a reuptake inhibitor and sigma ligand.
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Figure 1: Mechanistic pathway of CMPPE acting on Monoamine Transporters and Sigma-1
Receptors.

Comparative Efficacy Analysis

Since CMPPE is often a research tool rather than a marketed drug, its efficacy is evaluated
against standard reference compounds that share its pharmacophore.

Table 1: Structural & Functional Comparison
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Analysis:

e Vs. Paroxetine: CMPPE lacks the 4-phenyl ring found in Paroxetine. This structural

simplification typically shifts selectivity from SERT dominance towards NET dominance or

balanced inhibition.

e Vs. Nisoxetine: CMPPE is a rigidified analog of Nisoxetine. The piperidine ring restricts

conformational freedom, potentially increasing binding affinity (

) by reducing the entropic cost of binding.

Experimental Protocols

To validate the efficacy of CMPPE, the following self-validating protocols are recommended.

These assays quantify affinity (

) and functional uptake inhibition.

Protocol A: [*H]Nisoxetine Binding Assay (NET Affinity)
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Objective: Determine the affinity of CMPPE for the Norepinephrine Transporter.
o Tissue Preparation:

o Homogenize rat frontal cortex in 50 mM Tris-HCI (pH 7.4) containing 120 mM NaCl and 5
mM KCI.

o Centrifuge at 48,000
for 20 mins; resuspend pellet in buffer.
 Incubation:

o Prepare assay tubes: Total binding (Buffer + Tissue + [3H]Nisoxetine 1.0 nM), Non-specific
binding (add 1

M Desipramine), and Test (add CMPPE at
to
M).

o Incubate at 4°C for 60 minutes (equilibrium).

e Termination:

o Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-
specific binding).

o Wash 3x with ice-cold buffer.

e Analysis:
o Measure radioactivity via liquid scintillation counting.
o Calculate

and convert to

using the Cheng-Prusoff equation:

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Protocol B: Synthesis of CMPPE (Mitsunobu Route)

Objective: Synthesize high-purity CMPPE for biological testing.

Reagents: 2-Chloro-5-methylphenol (1.0 eq), N-Boc-3-piperidinemethanol (1.0 eq),
Triphenylphosphine (PPh

, 1.2 eq), DIAD (1.2 eq).

Coupling:
o Dissolve Phenol, Boc-alcohol, and PPh

in anhydrous THF under Nitrogen.

o Add DIAD dropwise at 0°C. Stir at Room Temperature (RT) for 12 hours.

Deprotection:

o Treat the intermediate with 4M HCI in Dioxane or TFA/DCM (1:1) for 2 hours to remove the
Boc group.

Purification:

o Basify with NaHCO

, extract with DCM.

o Purify via Silica Gel Chromatography (DCM/MeOH/NH

).

o Validation: Confirm structure via *H-NMR (look for piperidine multiplet at 1.5-3.0 ppm and
O-CH

doublet at ~3.8-4.0 ppm).

Synthesis & Workflow Visualization
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The following diagram outlines the logical flow from synthesis to pharmacological validation.
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Figure 2: Synthesis and Validation Workflow for CMPPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318315?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

